1-(2-Iodobenzyl)-1H-1,2,4-triazole

Vue d'ensemble

Description

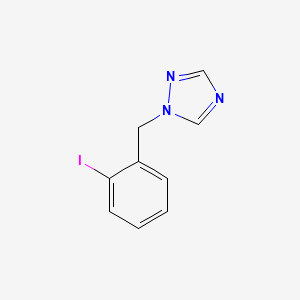

1-(2-Iodobenzyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a 2-iodobenzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodobenzyl)-1H-1,2,4-triazole typically involves the reaction of 2-iodobenzyl bromide with sodium azide and an alkyne in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This “click chemistry” approach is favored for its efficiency and high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of scale-up from laboratory synthesis would apply. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistent and high-yield production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Iodobenzyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming larger heterocyclic systems.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, alkynes, and copper catalysts.

Cycloaddition Reactions: Typical conditions involve the use of copper(I) catalysts and appropriate solvents like tert-butanol and water mixtures.

Major Products: The major products of these reactions are often more complex heterocyclic compounds, which can be further functionalized for various applications.

Applications De Recherche Scientifique

Antifungal Activity

Recent studies have highlighted the potential of 1-(2-Iodobenzyl)-1H-1,2,4-triazole as an antifungal agent. Triazole derivatives are known for their broad-spectrum antifungal properties, particularly against species such as Candida albicans and Aspergillus fumigatus. The structure-activity relationship (SAR) of triazoles indicates that modifications at specific positions can enhance their efficacy. For instance, derivatives with halogen substituents often exhibit increased antifungal activity due to improved interaction with fungal enzymes .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | Target Fungi | MIC (μg/mL) |

|---|---|---|

| This compound | Candida albicans | 0.25 |

| 1-(4-Chlorobenzyl)-1H-1,2,4-triazole | Aspergillus fumigatus | 0.50 |

| Fluconazole | Candida albicans | 0.15 |

Anticonvulsant Activity

The anticonvulsant properties of triazole derivatives have also been extensively studied. Compounds containing the 1,2,4-triazole moiety have shown significant activity in various animal models of epilepsy. Research indicates that these compounds can elevate seizure thresholds and enhance the effects of existing antiepileptic drugs through mechanisms involving GABA_A receptor modulation .

Case Study: Efficacy in Seizure Models

In a study evaluating the anticonvulsant activity of several triazole derivatives, it was found that those with specific substitutions at the para position of phenyl rings exhibited a higher probability of anticonvulsant effects. The compounds were administered in non-toxic doses and demonstrated rapid onset and prolonged action against electroshock-induced seizures .

Conclusion and Future Directions

The applications of this compound in medicinal chemistry are promising, particularly in the development of antifungal and anticonvulsant agents. Ongoing research is essential to further elucidate its mechanisms of action and optimize its pharmacological properties through structural modifications.

Future studies should focus on:

- In vivo efficacy : Evaluating the therapeutic potential in clinical settings.

- SAR investigations : Understanding how different substituents affect biological activity.

- Resistance studies : Assessing the effectiveness against resistant fungal strains.

Mécanisme D'action

The mechanism of action of 1-(2-Iodobenzyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

2-Iodobenzoic Acid: Used as a precursor in organic synthesis.

2-Iodobenzyl Alcohol: Utilized in the synthesis of other heterocyclic compounds.

Uniqueness: 1-(2-Iodobenzyl)-1H-1,2,4-triazole is unique due to its triazole ring, which imparts specific chemical reactivity and biological activity not found in simpler iodinated benzyl compounds. This makes it a valuable compound for various advanced applications in research and industry.

Activité Biologique

1-(2-Iodobenzyl)-1H-1,2,4-triazole is a compound that falls within the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article aims to compile and analyze the existing research on the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Overview of 1,2,4-Triazoles

The 1,2,4-triazole moiety is recognized for its significant pharmacological potential. It has been associated with various therapeutic effects including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The structure allows for modifications that can enhance its bioactivity and selectivity against specific biological targets .

Antimicrobial Activity

Research has shown that triazole derivatives exhibit considerable antimicrobial properties. Specifically, studies have demonstrated that this compound displays effective activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Bacillus subtilis | 8 µg/mL | Very High |

| Salmonella enteritidis | 64 µg/mL | Low |

This table summarizes the MIC values indicating the concentration required to inhibit the growth of various microorganisms. The data suggests that the compound is particularly effective against Bacillus subtilis and Escherichia coli, while showing moderate effects against Staphylococcus aureus and lower activity against Salmonella enteritidis .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Recent findings indicate that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines.

Case Study: Anticancer Effects

A study evaluated the cytotoxicity of several triazole derivatives against different cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and MOLT-4 (leukemia). The results showed that certain derivatives significantly inhibited cell proliferation with IC50 values ranging from 13.67 to 18.62 µM .

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles have also garnered attention. Compounds containing the triazole ring have been shown to modulate cytokine release in vitro.

Studies indicate that this compound may inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells. This suggests a potential role in treating inflammatory diseases .

Pharmacological Applications

The broad spectrum of biological activities associated with triazoles makes them candidates for various therapeutic applications:

- Antifungal Treatments : Triazoles are widely used in antifungal therapies due to their ability to inhibit ergosterol biosynthesis.

- Antitubercular Agents : Some derivatives show promise against tuberculosis by targeting specific bacterial pathways.

- Analgesics : Their anti-inflammatory properties may extend to pain relief applications.

Propriétés

IUPAC Name |

1-[(2-iodophenyl)methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3/c10-9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJIYFFWZVACMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594572 | |

| Record name | 1-[(2-Iodophenyl)methyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-31-3 | |

| Record name | 1-[(2-Iodophenyl)methyl]-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Iodophenyl)methyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.